6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one
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Overview
Description
6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one is a heterocyclic compound that features both indoline and pyridazinone moieties. These structures are known for their biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
The synthesis of 6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one typically involves the following steps:
Formation of 2-methylindoline: This can be synthesized from indoline through methylation reactions.
Carbonylation: The 2-methylindoline is then subjected to carbonylation to introduce the carbonyl group.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline or pyridazinone moieties, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The indoline and pyridazinone moieties can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
2-methylindoline: Shares the indoline structure but lacks the pyridazinone moiety.
Pyridazinone derivatives: Compounds that contain the pyridazinone ring but differ in other structural aspects.
6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one is unique due to the combination of both indoline and pyridazinone structures, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-10-19-16(21)9-8-14(18-19)17(22)20-12(2)11-13-6-4-5-7-15(13)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXIRVNIBIGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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